(R)-Nipecotamide(1+)
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Overview
Description
(R)-nipecotamide(1+) is the cation resulting from the protonation of the piperidine nitrogen of (R)-nipecotamide. It is a conjugate acid of a (R)-nipecotamide.
Scientific Research Applications
Enantioselective Antiplatelet Actions
- Enantioselective Platelet Aggregation Inhibition : Nipecotamides, including (R)-Nipecotamide, exhibit significant enantioselective antiplatelet actions. Studies demonstrate that certain enantiomers of nipecotamides are more potent than others in inhibiting platelet aggregation, suggesting potential applications in thrombosis treatment and cardiovascular disease management (Gollamudi et al., 1993).
Antiplatelet Effects in Animal Models
- Efficacy in Dogs and Mice : The meso diastereomer of nipecotamides demonstrated superior potency and duration in inhibiting collagen-induced platelet aggregation in dogs and protecting mice from thromboembolic death. This indicates potential for developing effective antiplatelet agents (Han et al., 1997).
Molecular Interaction and Mechanism of Action
- PAF-induced Human Platelet Aggregation Inhibition : Nipecotamides, including (R)-Nipecotamide, have been found to inhibit platelet aggregation induced by platelet-activating factor (PAF) in vitro. Their mode of action appears to involve interactions with the PAF receptor and may include membrane effects (Herron et al., 1995).
Chemical Structure and Synthesis
- Structural Analysis and Synthesis : Detailed studies have been conducted on the structure, conformers, energies, and vibrational spectra of nipecotamide molecules. Such research is crucial for understanding the chemical properties and potential for synthesizing analogues with enhanced therapeutic efficacy (Yurdakul & Yaşayan, 2013).
Potential in Gene Transfer and Stem Cell Research
- Gene Transfer Research : Although not directly involving (R)-Nipecotamide, research in the field of gene transfer, which involves manipulating genetic material, could provide insights into how compounds like (R)-Nipecotamide can be utilized in advanced therapeutic applications (Lenzi et al., 2014).
Properties
Molecular Formula |
C6H13N2O+ |
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Molecular Weight |
129.18 g/mol |
IUPAC Name |
(3R)-piperidin-1-ium-3-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1/t5-/m1/s1 |
InChI Key |
BVOCPVIXARZNQN-RXMQYKEDSA-O |
Isomeric SMILES |
C1C[C@H](C[NH2+]C1)C(=O)N |
SMILES |
C1CC(C[NH2+]C1)C(=O)N |
Canonical SMILES |
C1CC(C[NH2+]C1)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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